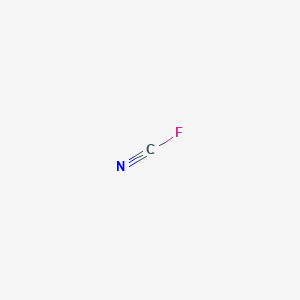

Cyanogen fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyanogen fluoride (CNF) is a chemical compound that is used in scientific research as a reagent for organic synthesis and as a fluorinating agent. It is a colorless, toxic gas with a pungent odor and is highly reactive. CNF is a fluorine-containing compound that is widely used in research due to its unique properties. In

Scientific Research Applications

Cyanogen fluoride is widely used in scientific research as a fluorinating agent and a reagent for organic synthesis. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Cyanogen fluoride is also used in the production of fluorinated polymers and resins. In addition, Cyanogen fluoride is used in the analysis of trace amounts of organic compounds in complex mixtures.

Mechanism of Action

Cyanogen fluoride is a potent fluorinating agent that reacts with various organic compounds to introduce fluorine atoms into the molecule. The fluorination reaction occurs through a free-radical mechanism, where Cyanogen fluoride acts as a source of fluorine atoms. The reaction between Cyanogen fluoride and organic compounds is highly exothermic and requires careful handling.

Biochemical and Physiological Effects:

Cyanogen fluoride is a toxic gas that can cause severe respiratory and neurological effects upon exposure. It can cause irritation to the eyes, nose, and throat, and can lead to pulmonary edema and respiratory failure. Cyanogen fluoride can also affect the central nervous system and cause seizures and convulsions. Due to its toxic nature, Cyanogen fluoride is handled with extreme caution in scientific research.

Advantages and Limitations for Lab Experiments

Cyanogen fluoride is a highly reactive and potent fluorinating agent that can be used in a wide range of organic synthesis reactions. It is also a useful reagent for the analysis of trace amounts of organic compounds in complex mixtures. However, due to its toxic nature, Cyanogen fluoride requires careful handling and safety precautions in the laboratory.

Future Directions

The use of Cyanogen fluoride in scientific research is expected to increase in the future due to its unique properties and potential applications. Some of the future directions for Cyanogen fluoride research include the development of new synthetic methodologies using Cyanogen fluoride as a reagent, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent. In addition, the development of safer and more efficient methods for handling Cyanogen fluoride is also an important area of research.

Conclusion:

In conclusion, Cyanogen fluoride is a potent fluorinating agent that has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, the production of fluorinated polymers and resins, and the analysis of complex organic mixtures. Cyanogen fluoride is a toxic gas that requires careful handling and safety precautions in the laboratory. The future directions for Cyanogen fluoride research include the development of new synthetic methodologies, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent.

Synthesis Methods

Cyanogen fluoride can be synthesized by the reaction of cyanogen chloride (ClCN) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3). The reaction produces Cyanogen fluoride and aluminum chloride (AlCl3) as a byproduct. The synthesis of Cyanogen fluoride is a complex process and requires careful handling due to the toxic nature of the reagents involved.

properties

CAS RN |

1495-50-7 |

|---|---|

Product Name |

Cyanogen fluoride |

Molecular Formula |

CFN |

Molecular Weight |

45.016 g/mol |

IUPAC Name |

carbononitridic fluoride |

InChI |

InChI=1S/CFN/c2-1-3 |

InChI Key |

CPPKAGUPTKIMNP-UHFFFAOYSA-N |

SMILES |

C(#N)F |

Canonical SMILES |

C(#N)F |

Other CAS RN |

1495-50-7 |

synonyms |

carbononitridic fluoride cyanogen fluoride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.